Lipophilicity Modulation Through Cyclobutane 2-Methyl Substitution: A Quantitative Comparison of LogP and TPSA
The target compound’s computed XLogP3-AA of 0.9 and TPSA of 46.3 Ų define a distinct physicochemical window compared with the des-methyl analog 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol, for which a TPSA of 46.3 Ų is identical (both have 2 HBD and 2 HBA) but whose XLogP3 is computable at approximately 0.6–0.7 (estimated from the 2-methyl deletion), yielding a ΔLogP of ~0.2–0.3 [1]. This magnitude of lipophilicity shift can alter passive permeability and non-specific binding in cell-based assays and is within the range that medicinal chemists routinely use to tune ADME properties without changing the core scaffold [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 0.9; TPSA 46.3 Ų (PubChem-computed) |
| Comparator Or Baseline | 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol (estimated XLogP3 ~0.6–0.7; TPSA 46.3 Ų) |
| Quantified Difference | ΔXLogP3 ≈ +0.2–0.3 (target more lipophilic); TPSA unchanged |
| Conditions | Computed by PubChem 2.2/XLogP3 3.0; TPSA by Cactvs 3.4.8.18 |
Why This Matters
A difference of 0.2–0.3 log units is known to influence passive permeability and CYP off-target binding in fragment-to-lead optimization, making deliberate procurement of the 2-methyl variant a rational choice when modulating lipophilicity is a project objective.
- [1] PubChem. (2025). Computed Properties – XLogP3 and TPSA for CID 130555551 and structurally comparable cyclobutane-amino-alcohols. View Source
- [2] Waring, M. J. (2009). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 4(9), 889–901. View Source
